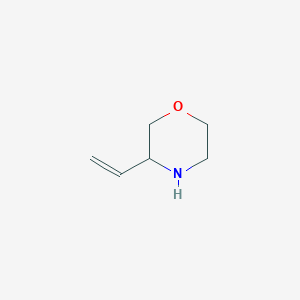
2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a chemical compound . It is used in various research and development applications .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.36 . Other physical and chemical properties couldn’t be found in the search results .Aplicaciones Científicas De Investigación
2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene: is a complex organic compound that may have various scientific research applications. Below are detailed sections focusing on potential applications based on its functional groups:
Pharmaceutical Synthesis
The dimethoxybenzoyl moiety can be involved in the synthesis of novel benzamide compounds with potential antioxidant and antibacterial activities . These compounds are synthesized from dimethoxybenzoic acid derivatives and could have implications in drug development.
Protective Group in Chemical Synthesis
The 1,3-dioxolane group is widely used as a protecting group for carbonyl functions and adjacent diols in the synthesis of natural or intermediate compounds . This application is crucial in the pharmaceutical, fragrance, and polymer manufacturing industries.
Polymer Manufacturing
1,3-Dioxolane has been noted for its use in polymer electrolytes for Li-metal batteries due to its desirable interfacial contact and compatibility with Li-metal . However, it suffers from poor oxidation stability, which limits its use with high-voltage cathodes.
Electrolyte Formulation for Batteries
In battery technology, 1,3-dioxolane can be used as a monomer solvent in gel polymer electrolytes. These electrolytes exhibit excellent ionic conductivity and high oxidation potential, making them suitable for high-performance batteries .
Solvent for Fast Charging Batteries
The adoption of 1,3-dioxolane in electrolyte formulations has been studied for fast charging of Li-ion batteries. It is often used as a co-solvent with other compounds to enhance the charging speed and efficiency of batteries .
Mecanismo De Acción
Propiedades
IUPAC Name |
(2,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5S/c1-18-10-3-4-11(12(9-10)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNQATRLKCMNNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641974 |
Source


|
| Record name | (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898779-01-6 |
Source


|
| Record name | (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














